molecular formula C6H7F2N3 B2662782 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine CAS No. 2172602-66-1

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine

Cat. No.: B2662782
CAS No.: 2172602-66-1
M. Wt: 159.14
InChI Key: RHLZMATYLDITGM-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. The presence of the difluorocyclopropyl group imparts distinct physicochemical properties, making it a valuable compound in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine typically involves the cyclopropanation of suitable precursors followed by functionalization to introduce the pyrazole ring. One common method includes the reaction of difluorocyclopropane derivatives with hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclopropanation and subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones or alcohols, while reduction may produce difluorocyclopropyl amines or hydrocarbons .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine exhibits unique properties due to the presence of the difluorocyclopropyl group. This group imparts increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLZMATYLDITGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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